molecular formula C17H22N6 B4495277 N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE

N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE

Cat. No.: B4495277
M. Wt: 310.4 g/mol
InChI Key: JROCKVHYORKNFB-UHFFFAOYSA-N
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Description

N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core with dimethylaminoethyl and pyridyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the dimethylaminoethyl and pyridyl groups. Key steps include:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylaminoethyl Group: This step often involves nucleophilic substitution reactions using dimethylaminoethyl chloride.

    Attachment of the Pyridyl Group: This can be accomplished through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethylamine: An industrial chemical used as a catalyst.

    2-(Dimethylamino)ethyl methacrylate: A monomer used in polymer production.

Uniqueness

N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(5,6-dimethyl-7-pyridin-4-ylpyrrolo[2,3-d]pyrimidin-4-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-12-13(2)23(14-5-7-18-8-6-14)17-15(12)16(20-11-21-17)19-9-10-22(3)4/h5-8,11H,9-10H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROCKVHYORKNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCCN(C)C)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE
Reactant of Route 2
Reactant of Route 2
N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE
Reactant of Route 3
Reactant of Route 3
N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE
Reactant of Route 4
Reactant of Route 4
N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE
Reactant of Route 5
N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE
Reactant of Route 6
Reactant of Route 6
N-[2-(DIMETHYLAMINO)ETHYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE

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